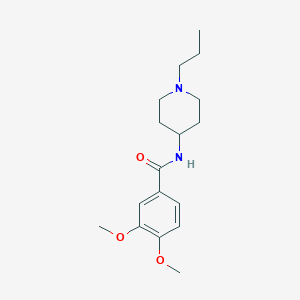![molecular formula C12H13ClN2O4 B5868630 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine, also known as CNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CNPA is a pyrrolidine derivative that has been synthesized and studied extensively for its biological and chemical properties. In
作用机制
The mechanism of action of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine involves the inhibition of certain enzymes involved in various biological processes. For example, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to inhibit the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine can alter the expression of certain genes, leading to changes in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In materials science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to form stable complexes with certain metals, leading to the formation of novel materials with unique properties. In environmental science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to have insecticidal properties, suggesting its potential use as a pesticide.
实验室实验的优点和局限性
One advantage of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is its ability to inhibit certain enzymes involved in various biological processes, making it a useful tool for studying these processes. However, one limitation of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is its potential toxicity, which must be carefully considered when using it in lab experiments.
未来方向
There are many potential future directions for research on 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine. In medicinal chemistry, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other anticancer agents. In materials science, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as a pesticide, including its effects on non-target organisms and its potential use in combination with other pesticides. Overall, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is a promising compound with many potential applications in various fields, and further research is needed to fully explore its potential.
合成方法
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenol with acetic anhydride, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification and isolation techniques.
科学研究应用
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been investigated for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell growth. In materials science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been investigated for its potential use as a pesticide due to its ability to inhibit certain enzymes in insects.
属性
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-3-4-11(10(7-9)15(17)18)19-8-12(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUYXFGAVHTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


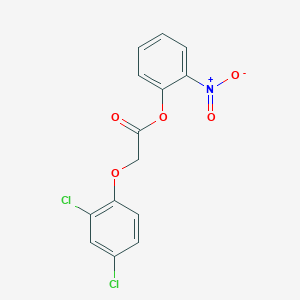
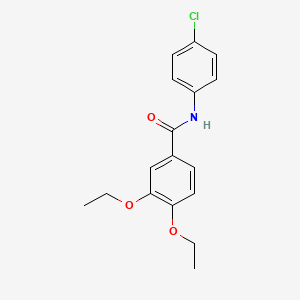
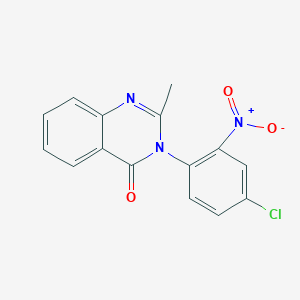
![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)
![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
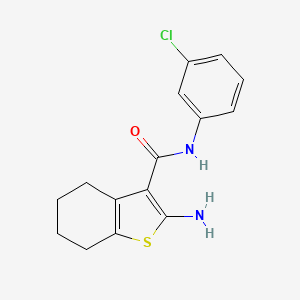
![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
